molecular formula C10H13FN2O B1319806 N-(5-amino-2-fluorophenyl)-2-methylpropanamide CAS No. 926259-44-1

N-(5-amino-2-fluorophenyl)-2-methylpropanamide

Cat. No.: B1319806
CAS No.: 926259-44-1
M. Wt: 196.22 g/mol
InChI Key: HVYCJIRHRUICEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-2-fluorophenyl)-2-methylpropanamide is a fluorinated aromatic amide derivative characterized by a 5-amino-2-fluorophenyl group linked to a 2-methylpropanamide moiety. Its structure combines a fluorine atom at the ortho position and an amino group at the para position on the benzene ring, which may influence electronic properties and bioavailability.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYCJIRHRUICEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588246
Record name N-(5-Amino-2-fluorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-44-1
Record name N-(5-Amino-2-fluorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-fluorophenyl)-2-methylpropanamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-amino-2-fluorobenzene.

    Acylation Reaction: The amino group of 5-amino-2-fluorobenzene is acylated using 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-amino-2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The introduction of phenoxy groups (e.g., 2-methoxyphenoxy in vs.
  • logP Trends : N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide exhibits a higher logP (2.73) compared to β-alaninamide derivatives , suggesting enhanced lipophilicity due to the branched alkyl chain.
  • Synthetic Accessibility: Compounds with methoxy or methylphenoxy groups (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, often using DMF or THF as solvents and bases like K₂CO₃ .

Stability and Handling

  • Storage: Derivatives such as N-(5-amino-2-fluorophenyl)-N-methylacrylamide require storage at -20°C for long-term stability, suggesting similar precautions for the target compound.
  • Hazard Classification: Phenoxy-substituted analogues (e.g., ) are classified as irritants (Xi), necessitating PPE during handling.

Biological Activity

N-(5-amino-2-fluorophenyl)-2-methylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H14_{14}FN\ and a molecular weight of approximately 210.24 g/mol. The structure features an amino group and a fluorine atom on the phenyl ring, along with a 2-methylpropanamide moiety, which enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino and fluorine groups is believed to enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways. This mechanism is crucial for its applications in anti-inflammatory, analgesic, or anticancer therapies.

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory : The compound has shown potential in reducing inflammation through modulation of specific pathways.
  • Analgesic : Preliminary studies suggest analgesic effects, making it a candidate for pain management therapies.
  • Anticancer : Its ability to interact with cancer-related targets positions it as a promising agent in cancer treatment.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings summarized in tables.

Table 1: Biological Activity Overview

Activity Type Description Reference
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicPotential pain relief effects
AnticancerInteraction with cancer-related targets

Table 2: Structure-Activity Relationship (SAR)

Compound EC50 (μM) Target Effect
This compoundTBDVarious enzymes/receptorsInhibition/activation
Related compound A0.75PfSTART1 (malaria target)Potent inhibition
Related compound B0.43Pseudomonas aeruginosa T3SSEffective inhibition

Case Studies

  • Antimalarial Activity : A study highlighted the efficacy of related aryl amino acetamides against Plasmodium falciparum, identifying PfSTART1 as a molecular target. While not directly tested, the structural similarities suggest potential for this compound in antimalarial applications .
  • Cytotoxicity Assessment : In vitro studies assessed cytotoxicity using HepG2 cell lines, revealing that modifications to the compound's structure could enhance selectivity and reduce toxicity while maintaining efficacy against target pathogens .
  • Enzyme Inhibition Studies : The compound's ability to inhibit nicotinamide N-methyltransferase was evaluated, indicating significant implications for metabolic disorders and cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-amino-2-fluorophenyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(5-amino-2-fluorophenyl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.